molecular formula C14H18N4 B2908464 N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine CAS No. 478836-24-7

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine

Cat. No.: B2908464
CAS No.: 478836-24-7
M. Wt: 242.326
InChI Key: JHKAKBRKPHFNAU-UHFFFAOYSA-N
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Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the central nervous system. The compound features a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold bridged to a 1H-indazole heterocycle via an amine linkage. The quinuclidine structure is a well-characterized, rigid bicyclic amine that serves as a versatile nitrogen-based scaffold in drug discovery . This specific molecular framework is recognized for its role in creating compounds with high affinity for neurological targets. The indazole moiety is a privileged structure in medicinal chemistry, frequently employed in the design of biologically active molecules. The integration of these two pharmacophores into a single molecule makes this compound a valuable candidate for probing structure-activity relationships. Researchers are exploring its potential as a key intermediate or precursor for synthesizing more complex molecules designed to interact with cholinergic receptors . Its primary research applications are in the areas of preclinical studies for cognitive disorders, neurodegenerative conditions, and as a tool compound for understanding neuropharmacology. The mechanism of action for related compounds containing the 1-azabicyclo[2.2.2]octan-3-amine substructure often involves interaction with nicotinic acetylcholine receptors (nAChRs) in the brain . Activation or modulation of these receptors is a recognized strategy for potentially addressing memory impairment and cognitive deficits . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-2-13-11(8-15-17-13)7-12(1)16-14-9-18-5-3-10(14)4-6-18/h1-2,7-8,10,14,16H,3-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAKBRKPHFNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation of related compounds has been documented in patents and scientific literature, which often describe the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) CP 96345
  • Structure : (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine.
  • Key Differences : The bicyclic core is substituted with diphenylmethyl and methoxyphenylmethyl groups instead of indazol-5-amine.
  • Implications : The bulky aromatic substituents likely enhance lipophilicity and alter receptor selectivity. CP 96345 is reported as a neurokinin-1 (NK1) receptor antagonist, suggesting that substituents on the bicyclic amine critically influence target specificity .
(b) 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-5-chloro-2-(cyclopropylmethoxy)benzamide
  • Structure : Chlorine and cyclopropylmethoxy substituents on the benzamide ring.
  • Key Differences : Replaces the indazole group with a substituted benzamide.
  • Implications : The electron-withdrawing chlorine and cyclopropylmethoxy groups may improve metabolic stability compared to the parent indazole derivative .
(c) 1H-Indazole-7-methanamine, N-(3S)-1-azabicyclo[2.2.2]oct-3-yl
  • Structure : Indazole-7-methanamine linked to the bicyclic amine.
  • Key Differences : Positional isomerism (indazol-7- vs. indazol-5-amine) alters electronic distribution.
  • Implications : The 7-position substitution could affect binding affinity in receptor-ligand interactions, though specific data are unavailable .

Indazole-Based Analogues

(a) 1,3-Diphenyl-1H-indazol-5-amine
  • Structure : Lacks the bicyclic amine, featuring two phenyl groups at the 1- and 3-positions of indazole.
  • Key Differences : Absence of the azabicyclo[2.2.2]octane core.

Azabicyclo Derivatives in Other Contexts

(a) Cephalosporin Derivatives
  • Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Key Differences : The azabicyclo[4.2.0]octene core is part of a β-lactam antibiotic.
  • Implications : Highlights the versatility of azabicyclo scaffolds in drug design, though this derivative’s antibiotic mechanism is unrelated to CNS targets .

Substituted Indole Analogues

(a) N-[3-(1H-Indol-1-yl)propyl]-1-azabicyclo[2.2.2]octan-3-amine
  • Structure : Indole group attached via a propyl chain to the bicyclic amine.
  • Key Differences: Indole (vs.

Critical Analysis of Structural Trends

  • Azabicyclo Core : The 1-azabicyclo[2.2.2]octane scaffold is a common feature in CNS-targeting compounds due to its rigidity and nitrogen lone-pair orientation. Derivatives with bulky substituents (e.g., CP 96345) often exhibit receptor specificity, while smaller groups (e.g., indazol-5-amine) may favor broader interactions .
  • Indazole vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) improve stability but may reduce membrane permeability. Conversely, lipophilic groups (e.g., diphenylmethyl in CP 96345) enhance bioavailability but increase metabolic complexity .

Biological Activity

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C14H18N4
  • Molecular Weight : 242.32 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions under controlled conditions, utilizing specific reagents and catalysts to achieve high yields and purity .

Common Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Introduction of oxygen-containing functional groups.
  • Reduction : Removal of oxygen or addition of hydrogen.
  • Substitution : Replacement of one functional group with another.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as a ligand for certain receptors or enzymes. This interaction may modulate various signal transduction pathways, leading to significant biological effects .

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological properties, particularly in the modulation of neurotransmitter systems. It has been explored for its therapeutic effects in conditions such as anxiety, depression, and cognitive disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Neuroprotective Effects : A study demonstrated that derivatives of indazole compounds exhibited neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Antitumor Activity : Research has shown that related azabicyclo compounds can inhibit tumor growth through mechanisms involving apoptosis and angiogenesis inhibition .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds
Molecular Weight242.32 g/molVaries (e.g., other indazole derivatives)
Neuropharmacological ActivityPotentially effective against anxiety and depressionSimilar activities noted
Antitumor ActivityInhibits growth via apoptosisCommon among azabicyclo derivatives
Antimicrobial ActivityUnder investigationReported in various studies

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine?

  • Answer : The synthesis typically involves coupling the indazole-5-amine moiety with the azabicyclo[2.2.2]octane core. Key intermediates, such as azabicyclo[2.2.2]octan-3-imines, are prepared via reductive amination or nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid by-products. For example, amide bond formation between the bicyclic amine and indazole derivatives can be achieved using coupling agents like EDCI or HATU .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the azabicyclo[2.2.2]octane ring and indazole substitution patterns. Mass spectrometry (MS) provides molecular weight validation. For stereochemical confirmation, chiral HPLC or X-ray crystallography may be required .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Answer : Radioligand binding assays (e.g., muscarinic acetylcholine receptors, mAChRs) or functional assays (e.g., calcium flux in CHO cells expressing α7 nAChRs) are standard. Positive controls like PNU282987 (an α7 nAChR agonist) can validate assay conditions. Dose-response curves (IC₅₀/EC₅₀) should be generated using at least three independent replicates .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?

  • Answer : Systematic modification of substituents on the indazole ring (e.g., halogenation, methoxy groups) and azabicyclo core (e.g., stereochemistry at C3) can elucidate SAR. For instance, 5-chloro substitution (as in 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-5-chloro-2-methoxybenzamide) enhances mAChR affinity, while cyclopropylmethoxy groups alter metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide rational design .

Q. How should discrepancies in receptor binding data across experimental models be resolved?

  • Answer : Use meta-analytical frameworks (e.g., DerSimonian and Laird random-effects model) to account for inter-study variability. Assess heterogeneity via I² statistics and funnel plots. For example, divergent results in mAChR binding assays may arise from differences in membrane preparation or ligand stability. Normalize data to internal controls (e.g., atropine for mAChRs) .

Q. What computational strategies predict pharmacokinetic properties like metabolic stability?

  • Answer : In silico tools (e.g., SwissADME, MetaSite) model cytochrome P450 metabolism. For example, the 1-azabicyclo[2.2.2]octane core is resistant to oxidative degradation, but methoxy substituents on the indazole may undergo demethylation. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .

Q. How can aqueous solubility challenges be addressed in formulation studies?

  • Answer : Solubility enhancers (e.g., cyclodextrins, PEGylation) or salt formation (e.g., hydrochloride salts) improve bioavailability. For instance, PNU282987 has low water solubility (<1 mg/mL) but is stable in DMSO (61 mg/mL). Nanoemulsion or liposomal encapsulation may further enhance delivery .

Q. What metabolic pathways are anticipated based on structural analogs?

  • Answer : Phase I metabolism (e.g., hydroxylation at the azabicyclo C3 position) and Phase II glucuronidation are likely. Analogs like 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-5-chloro-2-(cyclopropylmethoxy)benzamide undergo hepatic CYP3A4-mediated oxidation. Stable isotope labeling (e.g., ¹⁴C) tracks metabolites in microsomal assays .

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